molecular formula C10H18O3 B8177522 Tert-butyl 5-oxohexanoate CAS No. 111490-79-0

Tert-butyl 5-oxohexanoate

Cat. No. B8177522
Key on ui cas rn: 111490-79-0
M. Wt: 186.25 g/mol
InChI Key: MMRKSDHIAFIOJZ-UHFFFAOYSA-N
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Patent
US09427442B2

Procedure details

To a solution of 5-oxohexanoic acid (25 g, 192 mmol) in t-butyl acetate (600 mL) was added perchloric acid (500 μL, 8.31 mmol) and the resulting pale yellow solution was allowed to stir at room temp, with a drying tube in place, for 65 h. The reaction was diluted with ethyl acetate (400 mL) and then quenched with a mixture of sodium bicarbonate (50 g, 595 mmol) and water (100 mL). The organic layer was extracted with saturated aqueous sodium bicarbonate (5×150 mL), water (1×100 mL), brine (1×75 mL), dried over sodium sulfate, and filtered. The solvent was removed in vacuo to give the title compound (30.55 g, 85%) as a light oil. 1H NMR (500 MHz, chloroform-d) δ 2.50 (t, J=7.2 Hz, 2H), 2.25 (t, J=7.3 Hz, 2H), 2.16 (s, 3H), 1.89-1.83 (m, 2H), 1.46 (s, 9H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].C(=O)(O)[O-].[Na+].O.C(O[C:20]([CH3:23])([CH3:22])[CH3:21])(=O)C>C(OCC)(=O)C.Cl(O)(=O)(=O)=O>[O:1]=[C:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6]([O:8][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
O=C(CCCC(=O)O)C
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Name
Quantity
500 μL
Type
catalyst
Smiles
Cl(=O)(=O)(=O)O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temp, with a drying tube in place, for 65 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with saturated aqueous sodium bicarbonate (5×150 mL), water (1×100 mL), brine (1×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
O=C(CCCC(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30.55 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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